N4-cyclohexylpyrimidine-4,6-diamine
Description
Properties
CAS No. |
99180-36-6 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-N-cyclohexylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H16N4/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H3,11,12,13,14) |
InChI Key |
GSIQGECODCVHMS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC=NC(=C2)N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC(=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N4-cyclohexylpyrimidine-4,6-diamine has emerged as a promising candidate in drug development, particularly as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and inflammatory diseases. The compound's ability to inhibit specific kinases can potentially lead to reduced tumor growth and improved outcomes in cancer therapies.
Case Study: Anticancer Activity
In a study investigating its anticancer properties, this compound demonstrated significant inhibition of cyclin-dependent kinases (CDKs) in human cancer cell lines. This inhibition resulted in reduced cellular proliferation and increased apoptosis, suggesting its potential utility in treating various malignancies .
Biological Studies
Enzyme Interaction Studies
The compound serves as a valuable tool in biological research for studying enzyme interactions and cellular pathways. Its structural properties allow it to bind effectively to specific enzymes, providing insights into their mechanisms of action.
Case Study: Inhibition of JAK Kinases
Research has shown that this compound effectively inhibits Janus kinases (JAKs), which are involved in cytokine signaling pathways. In vitro studies revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in murine models, indicating its potential application in autoimmune diseases such as rheumatoid arthritis .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is utilized for synthesizing advanced materials with specific electronic and optical properties. Its unique chemical structure allows for the development of materials that can be tailored for particular applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N4 Position
a) N4-(3-Chlorophenyl)pyrimidine-4,6-diamine (PBY)
- Structure : Features a 3-chlorophenyl group at N4 instead of cyclohexyl.
- Molecular Formula : C₁₀H₉ClN₄ (vs. C₁₀H₁₅N₄ for N4-cyclohexyl analog, assuming cyclohexyl replaces phenyl).
- Properties :
- Applications : Chlorophenyl derivatives are often explored for kinase inhibition or as intermediates in drug synthesis .
b) N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine
- Structure : Contains diallyl groups at N4 and a methyl group at the 2-position.
- Molecular Formula : C₁₁H₁₇N₄ (CAS: 2098024-25-8).
- Methyl substitution at the 2-position may stabilize the pyrimidine ring electronically .
Variations at the 5-Position of the Pyrimidine Ring
Compounds such as 5-iodo-, 5-ethynyl- , and 5-trimethylsilylethynyl-pyrimidine-4,6-diamine () differ in substituents at the 5-position:
- 5-Ethynyl : Offers a reactive handle for click chemistry modifications.
- 5-Trimethylsilylethynyl : Acts as a protected ethynyl group for controlled synthesis.
These modifications contrast with N4-cyclohexylpyrimidine-4,6-diamine, which lacks substituents at the 5-position, possibly simplifying synthesis but limiting functionalization opportunities .
N6-Substituted Pyrimidine Diamines
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine
- Structure: A 4-aminophenyl group at N6 and methyl groups at N4 and the 2-position.
- Molecular Formula : C₁₃H₁₇N₅ (Molar Mass: 243.31 g/mol).
- Properties: The 4-aminophenyl group enables hydrogen bonding, enhancing target engagement. Trimethyl groups may improve metabolic stability but reduce aqueous solubility (predicted density: 1.225 g/cm³) .
Triazine and Pyridazine Analogs
- DACT-II: A triazine-carbazole hybrid with high external quantum efficiency (EQE) due to optimized donor-acceptor interactions .
- These compounds highlight the broader applicability of diamine-substituted heterocycles, though pyrimidine derivatives like this compound may offer distinct electronic profiles due to ring nitrogen positioning.
Preparation Methods
Preparation of Key Intermediate: 4,6-Dichloropyrimidine Derivatives
4,6-Dichloropyrimidine is a crucial intermediate for the preparation of N4-cyclohexylpyrimidine-4,6-diamine. It can be synthesized by chlorination of pyrimidine diols or related precursors.
These chlorinated pyrimidines provide reactive sites for nucleophilic substitution due to the electron-withdrawing effect of the chlorine atoms.
The introduction of the cyclohexyl group at the N4 position is achieved by reacting 4,6-dichloropyrimidine with cyclohexylamine under controlled conditions. The reaction typically proceeds via SNAr, where the amine displaces the chlorine atom at the 4-position preferentially.
- Reaction conditions often involve polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1-methoxy-2-propanol.
- Bases such as potassium carbonate or cesium carbonate may be used to facilitate the substitution.
- Temperature ranges from room temperature to moderate heating (20–65°C) depending on solvent and base.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | DMF, 1-methoxy-2-propanol | Enhances nucleophilicity and solubility |
| Base | Potassium carbonate, cesium carbonate | Neutralizes HCl formed, drives reaction forward |
| Temperature | 20–65°C | Controls reaction rate and selectivity |
| Reaction time | 0.25–2 hours | Sufficient for substitution without side reactions |
The product is N4-cyclohexyl-6-chloropyrimidine, which is then ready for amination at the 6-position.
Amination at the 6-Position to Yield this compound
The second substitution introduces an amino group at the 6-position, converting the 6-chloro substituent to an amino group.
- This reaction is typically performed using ammonia or ammonium salts as the nucleophile.
- Conditions include heating in a suitable solvent such as ethanol, methanol, or water.
- Pressure reactors or sealed tubes may be employed to maintain ammonia concentration at elevated temperatures.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Aminating agent | Ammonia (NH3) gas or ammonium salts | Nucleophilic substitution of chlorine by amino group |
| Solvent | Methanol, ethanol, water | Solubilizes reactants and products |
| Temperature | 50–100°C | Facilitates substitution |
| Reaction time | Several hours (4–24 h) | Ensures complete conversion |
The final product, this compound, can be isolated by crystallization or chromatographic purification.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents & Conditions | Yield | Key Notes |
|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine | Chlorination of pyrimidine diol with POCl3 or phosphoryl trichloride, 100°C, 2 h | ~60–90% (varies) | Essential dichloride intermediate |
| 2 | N4-cyclohexyl-6-chloropyrimidine | Reaction with cyclohexylamine, base (K2CO3 or Cs2CO3), DMF or 1-methoxy-2-propanol, 20–65°C, 0.25–2 h | Not explicitly reported | Selective substitution at 4-position |
| 3 | This compound | Amination with ammonia or ammonium salts, solvent (MeOH, EtOH), 50–100°C, 4–24 h | Not explicitly reported | Final diamine product |
Research Findings and Notes
- The selectivity of substitution is driven by the electronic properties of the pyrimidine ring and the leaving group ability of chlorine.
- The cyclohexylamine substitution is favored at the 4-position due to steric and electronic factors.
- The use of bases such as potassium or cesium carbonate improves the nucleophilicity of the amine and neutralizes HCl byproduct.
- The amination step requires careful control of temperature and ammonia concentration to avoid side reactions.
- Purification methods include crystallization from suitable solvents or chromatographic techniques to achieve high purity.
Q & A
Q. What are the established synthetic routes for N4-cyclohexylpyrimidine-4,6-diamine, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyrimidine-4,6-diamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1H-imidazo[4,5-c]pyridine-4,6-diamines are synthesized using substituted anilines or benzylamines as reagents under reflux conditions . Optimization strategies include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
- Catalyst selection : Acidic or basic catalysts (e.g., HCl, K₂CO₃) enhance regioselectivity at the N4 and N6 positions.
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity, as validated by GC or HPLC .
Q. How is the structural integrity of this compound verified post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm) and aromatic proton environments in the pyrimidine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₆N₄ for this compound, theoretical MW 192.14) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How do structural modifications at the N4 and N6 positions of pyrimidine-4,6-diamine derivatives influence their biological activity and selectivity?
Substituent effects are critical for target engagement. For example:
- N4 cyclohexyl groups enhance lipophilicity, improving blood-brain barrier penetration in neurological targets .
- Electron-withdrawing groups (EWGs) at N6 (e.g., nitro, trifluoromethyl) increase electrophilicity, favoring covalent binding to kinases like JAK3 or FLT3 .
- Steric hindrance : Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl) reduce off-target interactions, as seen in Toll-like receptor 7 modulators .
Experimental validation: IC₅₀ shifts in enzyme assays (e.g., 10 nM to >1 µM) correlate with substituent polarity and size .
Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound derivatives toward enzymes like JAK3 or FLT3?
- Molecular docking (AutoDock Vina, Glide) : Models interactions between the pyrimidine core and ATP-binding pockets. For example, the N4-cyclohexyl group may occupy hydrophobic subpockets in JAK3 (PDB: 4LIA) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD < 2 Å) and binding free energy (MM/PBSA calculations) .
- Free Energy Perturbation (FEP) : Quantifies energy differences between substituents, guiding SAR for selectivity over c-KIT .
Q. How can researchers resolve contradictions in biological activity data between in vitro assays and cellular models for pyrimidine-4,6-diamine derivatives?
- Metabolic stability assays : Test cytochrome P450-mediated degradation using liver microsomes. Poor cellular activity may correlate with rapid metabolism (e.g., t₁/₂ < 15 min) .
- Membrane permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) suggests poor cellular uptake despite high in vitro potency .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify competing targets (e.g., c-KIT inhibition masking FLT3 activity) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in pyrimidine-4,6-diamine derivatives?
- Non-linear regression (GraphPad Prism) : Fit IC₅₀/EC₅₀ curves using a four-parameter logistic model (Hill slope = 1 for non-cooperative binding).
- ANOVA with post-hoc tests : Compare multiple derivatives (e.g., Tukey’s test for p < 0.05 significance) .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking substituent properties (logP, molar refractivity) to activity .
Q. How can researchers design pyrimidine-4,6-diamine derivatives to overcome drug resistance mutations in target enzymes?
- Resistance mutation mapping : Identify mutations (e.g., FLT3 D835Y) via sequencing resistant cell lines .
- Type-II inhibitor design : Incorporate allosteric moieties (e.g., N4-cyclohexyl) to bind hydrophobic back pockets, avoiding ATP-binding site mutations .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate derivatives to E3 ligase ligands (e.g., thalidomide) to degrade resistant targets .
Methodological Challenges
Q. How can solubility issues of this compound in aqueous buffers be mitigated for in vivo studies?
- Prodrug strategies : Introduce phosphate or acetyl groups cleaved enzymatically in vivo .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes (size < 200 nm) to enhance plasma half-life .
- Co-solvent systems : Use 10% DMSO/90% saline for intraperitoneal administration, ensuring <1% hemolysis in RBC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
